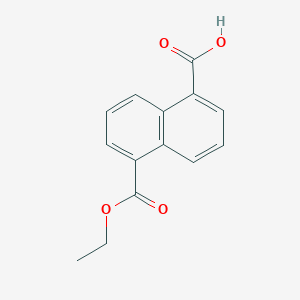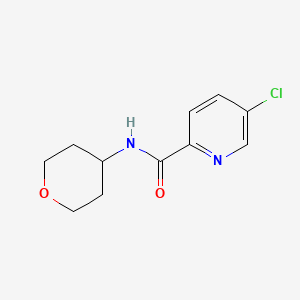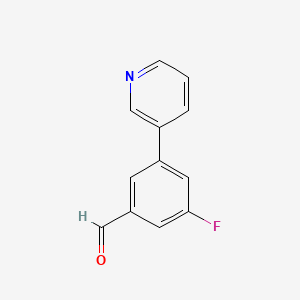
3-Fluoro-5-(pyridin-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which contains both a fluorine atom and a pyridine ring attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the electrophilic fluorination of a suitable precursor. For example, 3,5-dibromo-4-formylpyridine can be fluorinated using N-fluoro-benzenesulfonimide (NFSI) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 3-Fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 3-Fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(pyridin-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoropyridine: Similar in structure but contains two fluorine atoms instead of one.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group instead of an aldehyde group.
Uniqueness
3-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to the combination of a fluorine atom and a pyridine ring attached to a benzaldehyde core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H8FNO |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
3-fluoro-5-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-5-9(8-15)4-11(6-12)10-2-1-3-14-7-10/h1-8H |
Clave InChI |
ZUDUAFGJJMWARN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



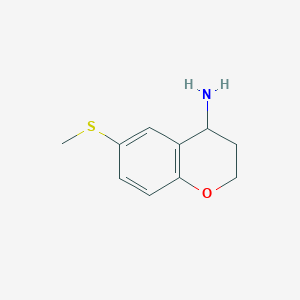
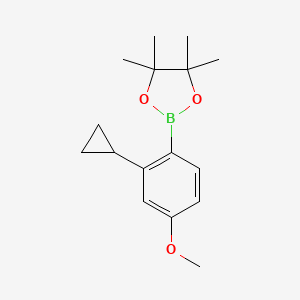
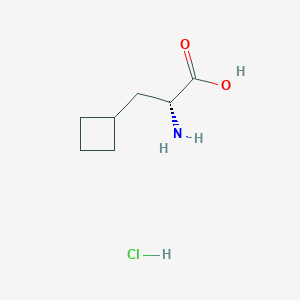
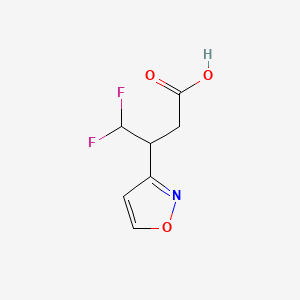
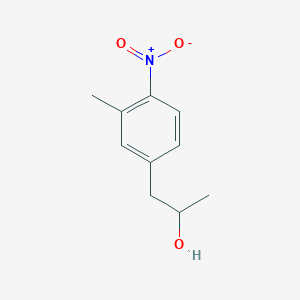
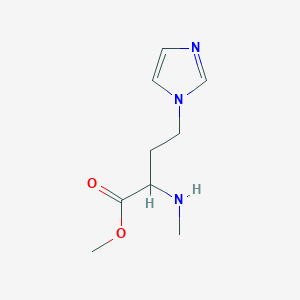
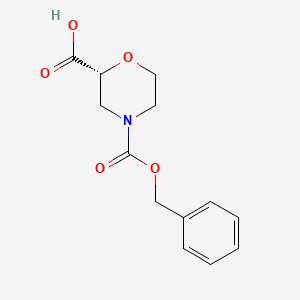
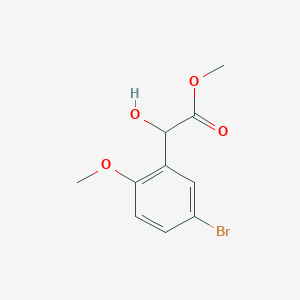
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)

